molecular formula C15H21Cl2NO B8351562 3',4'-Dichloropelargoanilide

3',4'-Dichloropelargoanilide

Cat. No.: B8351562
M. Wt: 302.2 g/mol
InChI Key: KSVLDJIGCFTTDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3',4'-Dichloropelargoanilide (CAS: 82-836-3) is a chlorinated aromatic compound with a molecular weight of 234.480 g/mol . Chlorinated aromatic compounds are often explored for their bioactivity, such as antimicrobial or anti-inflammatory properties, though specific studies on this compound remain unspecified in the referenced materials.

Properties

Molecular Formula

C15H21Cl2NO

Molecular Weight

302.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)nonanamide

InChI

InChI=1S/C15H21Cl2NO/c1-2-3-4-5-6-7-8-15(19)18-12-9-10-13(16)14(17)11-12/h9-11H,2-8H2,1H3,(H,18,19)

InChI Key

KSVLDJIGCFTTDY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)NC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds, identified in , share comparable molecular weights (234.480–234.500 g/mol) and structural motifs, making them relevant for comparative analysis:

Compound Name Molecular Weight (g/mol) CAS Number Key Structural Features
3',4'-Dichloropelargoanilide 234.480 82-836-3 Dichlorophenyl, anilide backbone
Glutaric acid, but-3-yn-2-yl 4-acetylphenyl ester 234.480 63-592-5 Acetylphenyl ester, alkyne substituent
11-(4-Chlorophenyl)-6,11-dihydrodibenzo[b,e]oxepin-11-ol 234.500 11-420-2 Chlorophenyl, dibenzoxepin scaffold
N-(3-Chlorophenyl)-N-(2,2,3,3,4,4,4-heptafluorobutanoyl)-2,2,3,3,4,4,4-heptafluorobutanamide 234.500 114-173-3 Heptafluorobutanoyl groups, chlorophenyl

Structural and Functional Differences

  • Chlorine Substitution : Both this compound and 11-(4-Chlorophenyl)-dibenzooxepin-ol feature chlorine atoms on phenyl rings, which may enhance lipophilicity and binding to hydrophobic biological targets. However, the dichloro substitution in the former could increase steric hindrance compared to the single chlorine in the latter .
  • Backbone Diversity : The anilide group in this compound contrasts with the ester group in Glutaric acid derivatives or the fluorinated acyl groups in N-(3-Chlorophenyl)-heptafluorobutanamide. These differences influence solubility and metabolic stability; fluorinated compounds, for example, often exhibit enhanced resistance to enzymatic degradation .

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